
4-Amino-2,3-dimethylbenzonitrile
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Description
4-Amino-2,3-dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-2,3-dimethylbenzonitrile, and how can reaction purity be optimized?
Methodological Answer: The synthesis typically involves:
- Cyanation : Introducing the nitrile group via Sandmeyer reaction or catalytic cyanation of a halogenated precursor (e.g., using CuCN) .
- Amination : Direct amination of 2,3-dimethylbenzonitrile using ammonia or protected amines under catalytic conditions (e.g., Pd/C or Buchwald-Hartwig coupling) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .
Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., dimethylated isomers), and use inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₁₀N₂) with fragmentation patterns confirming substituent positions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituent positions (amino and methyl groups) influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Electronic Effects : The amino group (-NH₂) is strongly activating (ortho/para-directing), while methyl groups are weakly activating (meta-directing). This creates competing regioselectivity in NAS .
- Steric Hindrance : 2,3-Dimethyl groups limit accessibility to the para position, favoring ortho-substitution in reactions with bulky electrophiles .
- Case Study : Fluorination of this compound with Selectfluor® showed >70% yield at the ortho position due to steric shielding of the para site .
Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?
Methodological Answer:
- Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., 93–94°C for 4-Amino-3-methylbenzonitrile ).
- Isomer Identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate positional isomers (e.g., 2,3- vs. 2,5-dimethyl derivatives) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction .
Q. What catalytic systems improve cross-coupling efficiency with this compound?
Methodological Answer:
- Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enables Suzuki-Miyaura coupling of boronic acids at the amino-directed para position (yields >85%) .
- Solvent Optimization : Use DMF or toluene to enhance catalyst stability and reduce side reactions .
- Challenges : The nitrile group can coordinate to Pd, requiring excess ligand (2–3 equiv) to prevent catalyst poisoning .
Q. What are the degradation pathways of this compound under extreme pH, and how is stability enhanced?
Methodological Answer:
- Acidic Conditions : Hydrolysis of the nitrile to carboxylic acid (via intermediate amide) at pH < 2 .
- Basic Conditions : Deamination occurs at pH > 10, forming 2,3-dimethylbenzonitrile .
- Stabilization Strategies :
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-amino-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4H,11H2,1-2H3 |
InChI Key |
RZLGAKPHIWIALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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